molecular formula C14H15N3O B4081986 N-propyl-2,3'-bipyridine-3-carboxamide

N-propyl-2,3'-bipyridine-3-carboxamide

Cat. No. B4081986
M. Wt: 241.29 g/mol
InChI Key: PEPOJXITFHXAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-2,3'-bipyridine-3-carboxamide, also known as PBT-1, is a synthetic compound that has been studied for its potential therapeutic applications in various medical conditions. PBT-1 is a member of a class of compounds called metal protein attenuating compounds (MPACs), which are designed to bind to metal ions and prevent them from interacting with proteins in the body. In

Mechanism of Action

The mechanism of action of N-propyl-2,3'-bipyridine-3-carboxamide is believed to be related to its ability to bind to metal ions, such as copper and zinc, and prevent them from interacting with proteins in the body. These metal ions are known to play a role in the formation of amyloid-beta plaques in Alzheimer's disease and in the oxidative stress that contributes to the degeneration of dopaminergic neurons in Parkinson's disease. By binding to these metal ions, N-propyl-2,3'-bipyridine-3-carboxamide may be able to prevent or slow down the progression of these diseases.
Biochemical and Physiological Effects:
N-propyl-2,3'-bipyridine-3-carboxamide has been shown to have several biochemical and physiological effects in animal models of disease. In Alzheimer's disease, N-propyl-2,3'-bipyridine-3-carboxamide has been shown to reduce the levels of amyloid-beta plaques in the brain, as well as improve cognitive function. In Parkinson's disease, N-propyl-2,3'-bipyridine-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In prion diseases, N-propyl-2,3'-bipyridine-3-carboxamide has been shown to inhibit the conversion of normal prion proteins into the disease-causing form.

Advantages and Limitations for Lab Experiments

One advantage of using N-propyl-2,3'-bipyridine-3-carboxamide in lab experiments is its specificity for metal ions, which allows researchers to study the role of these ions in disease processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for diseases of the central nervous system. However, one limitation of using N-propyl-2,3'-bipyridine-3-carboxamide in lab experiments is its potential toxicity at high doses, which may limit its clinical usefulness.

Future Directions

There are several future directions for research on N-propyl-2,3'-bipyridine-3-carboxamide. One area of interest is the development of more potent and selective MPACs for therapeutic use. Another area of interest is the study of N-propyl-2,3'-bipyridine-3-carboxamide in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of N-propyl-2,3'-bipyridine-3-carboxamide in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes. Finally, the development of imaging agents that can detect metal ions in the brain may help to better understand the role of these ions in disease processes and aid in the development of new treatments.

Scientific Research Applications

N-propyl-2,3'-bipyridine-3-carboxamide has been studied for its potential therapeutic applications in several medical conditions, including Alzheimer's disease, Parkinson's disease, and prion diseases. In Alzheimer's disease, N-propyl-2,3'-bipyridine-3-carboxamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, N-propyl-2,3'-bipyridine-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In prion diseases, N-propyl-2,3'-bipyridine-3-carboxamide has been shown to inhibit the conversion of normal prion proteins into the disease-causing form.

properties

IUPAC Name

N-propyl-2-pyridin-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-7-17-14(18)12-6-4-9-16-13(12)11-5-3-8-15-10-11/h3-6,8-10H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPOJXITFHXAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=CC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-2,3'-bipyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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